molecular formula C9H8BrFO2 B12095075 3-Bromo-2-ethoxy-5-fluorobenzaldehyde

3-Bromo-2-ethoxy-5-fluorobenzaldehyde

Cat. No.: B12095075
M. Wt: 247.06 g/mol
InChI Key: ZEOBCTFUICCGBK-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the following steps:

    Bromination: Benzaldehyde is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Ethoxylation: The brominated benzaldehyde is then reacted with ethanol in the presence of a base like sodium ethoxide to introduce the ethoxy group.

    Fluorination: Finally, the ethoxylated compound is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a catalyst.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Palladium catalysts and organoboron reagents are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include various substituted benzaldehydes.

    Oxidation: The major product is 3-Bromo-2-ethoxy-5-fluorobenzoic acid.

    Reduction: The major product is 3-Bromo-2-ethoxy-5-fluorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Intermediates

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing drugs with enhanced efficacy against diseases such as cancer and bacterial infections. For instance, compounds derived from this aldehyde have been studied for their anticancer properties, demonstrating significant inhibition against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-712.5Apoptosis induction
2A54915.0Cell cycle arrest

Agrochemical Synthesis

The compound serves as a precursor for synthesizing agrochemicals, particularly pesticides. It is involved in the production of pyrethroids, which are widely used insecticides due to their effectiveness and low toxicity to humans and animals. The synthesis of these compounds often requires intermediates like this compound to achieve desired biological activities.

Research has indicated that derivatives of this compound exhibit notable biological activities:

Antifungal Activity

Studies have shown that certain derivatives possess antifungal properties, making them candidates for treating fungal infections, particularly in immunocompromised patients.

CompoundFungal StrainIC50 (µM)Activity Description
ACandida albicans20.0Moderate inhibition
BAspergillus niger25.0Significant inhibition

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties against various strains, showcasing their potential in pharmaceutical applications.

CompoundBacterial StrainIC50 (µM)Activity Description
CStaphylococcus aureus18.0Strong inhibition
DEscherichia coli22.0Moderate inhibition

Case Study 1: Anticancer Research

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer activity against breast cancer cell lines (MCF-7). The study found that specific modifications to the compound's structure significantly enhanced its potency, with some derivatives achieving IC50 values below 10 µM.

Case Study 2: Agrochemical Development

Another study focused on the synthesis of pyrethroid insecticides using this compound as an intermediate. The resulting compounds exhibited high insecticidal activity against common agricultural pests while maintaining low toxicity profiles for non-target organisms.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the ethoxy group.

    2-Bromo-5-fluorobenzaldehyde: Similar structure but different substitution pattern.

    3-Bromo-2-ethoxybenzaldehyde: Lacks the fluorine atom.

Uniqueness

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Biological Activity

3-Bromo-2-ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9_9H8_8BrFO2_2. It is characterized by the presence of a bromine atom, an ethoxy group, and a fluorine atom attached to a benzaldehyde structure. This unique combination of functional groups influences its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

  • Bromination: Benzaldehyde is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
  • Ethoxylation: The brominated product is reacted with ethanol in the presence of a base like sodium ethoxide.
  • Fluorination: Finally, fluorination is achieved using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Halogen Bonding: The presence of bromine and fluorine atoms may enhance the compound's reactivity and binding affinity through halogen bonding .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Study on Fluorinated Compounds: A study investigating various fluorinated benzaldehydes found that certain derivatives exhibited enhanced activity against cancer cells. The presence of halogens was crucial for their effectiveness .
  • Receptor Modulation Studies: Research into similar compounds has shown that modifications in the molecular structure can significantly impact their interaction with nAChRs, suggesting that this compound could be evaluated for similar effects .

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-fluorobenzaldehydeC8_8H6_6BrFDifferent positioning of bromine and fluorine
4-FluorobenzaldehydeC7_7H5_5FContains only one fluorine substituent
2-Bromo-5-fluorobenzaldehydeC8_8H6_6BrFDifferent substitution pattern

The distinct combination of an ethoxy group along with bromine and fluorine in this compound may impart unique reactivity and biological properties not observed in its analogs .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3

InChI Key

ZEOBCTFUICCGBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)C=O

Origin of Product

United States

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